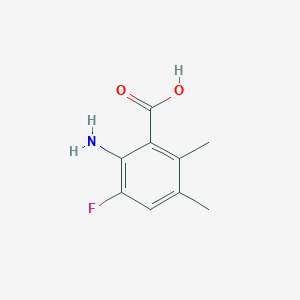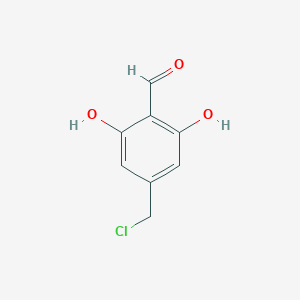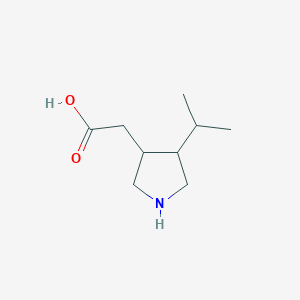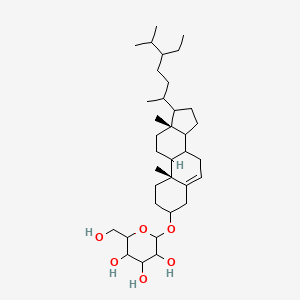
2-Amino-3-fluoro-5,6-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-fluoro-5,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the third position, and two methyl groups at the fifth and sixth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoro-5,6-dimethylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-5,6-dimethylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and purity. Techniques such as catalytic hydrogenation and the use of advanced organic synthesis methods are employed to scale up the production while maintaining the desired chemical properties.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-fluoro-5,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride and various alkyl halides are used under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2-Amino-3-fluoro-5,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-Amino-3-fluoro-5,6-dimethylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes and receptors, influencing biochemical pathways. The compound’s unique structure allows it to modulate the activity of certain proteins, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
- 2-Amino-3-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 3-Amino-4-fluorobenzoic acid
Comparison: Compared to these similar compounds, 2-Amino-3-fluoro-5,6-dimethylbenzoic acid is unique due to the presence of two methyl groups, which can significantly alter its chemical reactivity and biological activity. The additional methyl groups can enhance the compound’s lipophilicity, stability, and ability to interact with hydrophobic pockets in proteins, making it a distinct and valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
2-amino-3-fluoro-5,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,11H2,1-2H3,(H,12,13) |
Clave InChI |
FBBAAYLGJIYACX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)

![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)

![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)
![Pyrrolo[3,4-c]pyrrole](/img/structure/B14788784.png)
